molecular formula C18H18N2O3S B2657985 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1903244-15-4

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2657985
CAS RN: 1903244-15-4
M. Wt: 342.41
InChI Key: DUBGIABXYMNGAJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been investigated.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research on related compounds, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, has been conducted to assess their antiacetylcholinesterase activity. These compounds are synthesized to optimize the spacer length linking two pharmacophoric moieties and test compounds with greater conformational flexibility. This research highlights the importance of structural optimization in developing potent inhibitors for enzymatic activity, suggesting potential applications in treating diseases characterized by acetylcholinesterase malfunction, such as Alzheimer's disease (Vidaluc et al., 1995).

Molecular Docking and Antioxidant Studies

Acylthiourea derivatives, including compounds related to 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea, have been synthesized and characterized for their chemosensing, molecular docking, and antioxidant activities. These studies are critical for understanding how such compounds interact with biological molecules and their potential as therapeutic agents due to their antioxidant properties. The synthesis and characterization of these derivatives shed light on the versatility and potential applications of 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea in pharmacology and biochemistry (Kalaiyarasi et al., 2019).

properties

IUPAC Name

1-benzyl-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(19-12-14-6-2-1-3-7-14)20-13-18(22,15-8-4-10-23-15)16-9-5-11-24-16/h1-11,22H,12-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBGIABXYMNGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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